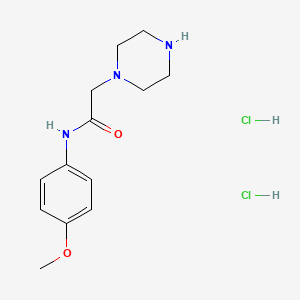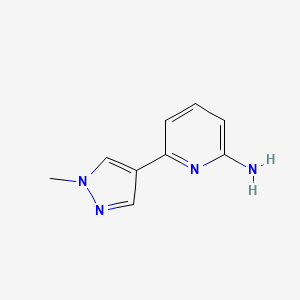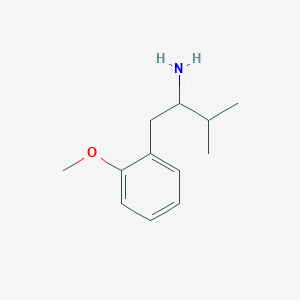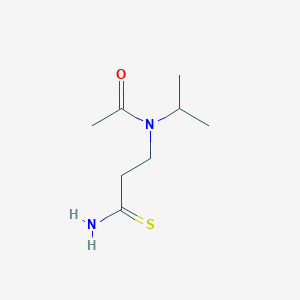
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a derivative of piperazine . Piperazine and its derivatives exist in many drug structures such as antipsychotic, antidepressant, and anti-tumor activities against colon, prostate, breast, and lung tumors . The physical assessment of N-(4-methoxyphenyl) piperazine isomers has not been examined yet .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .Physical And Chemical Properties Analysis
The molecular formula of this compound is C11H18Cl2N2O, with an average mass of 265.179 Da and a Monoisotopic mass of 264.079620 Da .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Development
New Manufacturing Procedures and Synthesis : The compound has been identified as an intermediate in the synthesis of pharmaceuticals, such as cetirizine dihydrochloride, indicating its utility in drug manufacture (Reiter et al., 2012). Furthermore, its structural modifications have led to the development of novel compounds with potential for various applications (Wujec & Typek, 2023).
Pharmacological Applications
Biological Activity Studies : Compounds containing the N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide structure have been investigated for their biological activities, including their roles as potential ligands for neurological receptors (Karolak‐Wojciechowska et al., 2003). These studies contribute to understanding the pharmacodynamics and potential therapeutic uses of such compounds.
Targeting Serotonergic Receptors : Research on derivatives of N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide for targeting 5-HT1A receptors has been conducted to explore their utility in neuroimaging and the study of neurological disorders (Plenevaux et al., 2000). These efforts underline the compound's relevance in developing diagnostic tools and treatments for mental health conditions.
Analytical and Environmental Applications
Electrochemical Characterization : The compound and its derivatives have been subjects of electrochemical studies, providing insights into their physicochemical properties and facilitating the development of analytical methods for their detection (Milanesi et al., 2021). Such research is crucial for environmental monitoring and forensic analysis.
Wastewater Detection : Investigations into the presence of compounds structurally related to N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide in wastewater have been conducted, emphasizing the importance of monitoring water sources for contaminants and understanding the environmental impact of pharmaceuticals (Mwenesongole et al., 2013).
Wirkmechanismus
Target of Action
The primary target of N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride, also known as Elacestrant, is the estrogen receptor (ER) . The ER is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
Elacestrant binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation . This ability to degrade ER-α is dose-dependent .
Biochemical Pathways
Elacestrant’s interaction with ERα leads to changes in gene expression, affecting a variety of signaling pathways that influence cellular behavior . This ultimately influences physiological processes leading to the development of diseases like breast cancer .
Pharmacokinetics
Elacestrant exhibits excellent absorption, improved pharmacokinetics, and enhanced inhibition of ER compared with other SERDs . It is orally bioavailable , which means it can be taken by mouth and still have an active effect on the body.
Result of Action
Elacestrant has shown anticancer activity both in vitro and in vivo in ER-positive, HER2-negative breast cancer models . It’s used to treat ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy .
Action Environment
The action, efficacy, and stability of Elacestrant can be influenced by various environmental factors. For instance, in the context of perovskite solar cell applications, different conjugated π-bridge cores of fused aromatic ring are designed based on the arylamine-based HTM . The designed compounds have better properties with good stability and high hole mobility compared with the parent compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-18-12-4-2-11(3-5-12)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNBNFVAQWYLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)






![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)
![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)



